molecular formula C10H11NO2 B1265559 N-(2-Acetylphenyl)acetamide CAS No. 5234-26-4

N-(2-Acetylphenyl)acetamide

Cat. No. B1265559
Key on ui cas rn: 5234-26-4
M. Wt: 177.2 g/mol
InChI Key: YSZGCNKBKQQPAH-UHFFFAOYSA-N
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Patent
US06831175B2

Procedure details

A solution of 2′-aminoacetophenone (5.0 g, 37 mmol) in dichloromethane (150 mL) at room temperature was treated with triethylamine (5.3 mL, 40 mmol) and acetyl chloride (3.2 mL, 45 mmol), stirred for 3 hours, then washed with water. The aqueous layer was extracted with ethyl acetate (2×20 mL) and the combined extracts were concentrated to provide the desired product (6.5 g, 100%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.3 mL
Type
reactant
Reaction Step One
Quantity
3.2 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
100%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8](=[O:10])[CH3:9].C(N(CC)CC)C.[C:18](Cl)(=[O:20])[CH3:19]>ClCCl>[C:8]([C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=1[NH:1][C:18](=[O:20])[CH3:19])(=[O:10])[CH3:9]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
NC1=C(C=CC=C1)C(C)=O
Name
Quantity
5.3 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
3.2 mL
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
150 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
stirred for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with water
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with ethyl acetate (2×20 mL)
CONCENTRATION
Type
CONCENTRATION
Details
the combined extracts were concentrated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)(=O)C1=C(C=CC=C1)NC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 6.5 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 99.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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